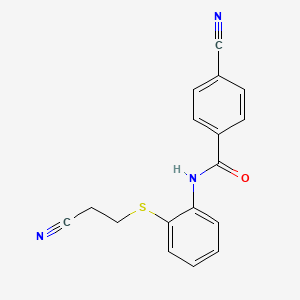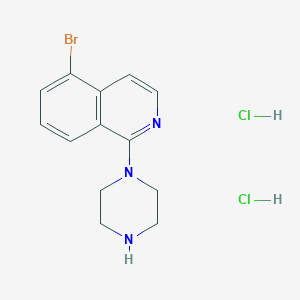![molecular formula C19H17N3O2 B2583909 ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 578737-14-1](/img/structure/B2583909.png)
ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate” is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They exhibit a wide range of interesting biological properties, including DNA duplex stabilization, antimalarial, and anticancer activities .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a multi-step protocol starting from isatin or 5-fluoroisatin . A series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .
Molecular Structure Analysis
The molecular structure of these compounds is planar and fused . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, one of the compounds, 2-(9-Methoxy-6H-indolo[2,3-b]quinoxalin-6-yl)-1-(4-methoxyphenyl)ethan-1-one, is a yellow crystal with a melting point of 192.6–193.6°C .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study conducted by Zarrouk et al. (2014) explored the inhibition efficiencies of some quinoxalines, including ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, as corrosion inhibitors for copper in nitric acid media. The research utilized quantum chemical calculations to establish a relationship between the molecular structure of quinoxalines and their inhibition efficiency. Theoretical results aligned well with experimental data, demonstrating the potential of these compounds in corrosion protection applications (Zarrouk et al., 2014).
Antiviral Agents
This compound has been examined for its potential as an antiviral agent. Elzahabi (2017) synthesized novel quinoxaline derivatives and tested their efficacy against various viruses, including HCV, HBV, HSV-1, and HCMV. The study identified compounds with potent activity against HCMV, showcasing low cytotoxicity and high selectivity indices, marking them as promising candidates for antiviral drug development (Elzahabi, 2017).
Non-steroidal Anti-inflammatory and Analgesic Agents
Further research has expanded into the synthesis of quinoxaline derivatives for potential use as non-steroidal anti-inflammatory and analgesic agents. Wagle, Adhikari, and Kumari (2008) prepared ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates and evaluated their in vivo anti-inflammatory and analgesic activities. Some compounds exhibited promising results, suggesting the therapeutic potential of quinoxaline derivatives in managing inflammation and pain (Wagle, Adhikari, & Kumari, 2008).
Mecanismo De Acción
Target of Action
Compounds of the 6h-indolo[2,3-b]quinoxaline series, to which this compound belongs, have been studied as antibacterial and antiviral agents . They are analogues of a natural cytotoxic agent ellipticine, capable of non-covalent binding to a DNA molecule .
Mode of Action
It’s known that 6h-indolo[2,3-b]quinoxaline derivatives can bind non-covalently to dna molecules . This interaction could potentially interfere with the replication and transcription processes of the DNA, thereby inhibiting the growth and proliferation of pathogenic microorganisms or cancer cells .
Biochemical Pathways
Given its potential dna-binding properties, it may affect pathways related to dna replication, transcription, and protein synthesis .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may inhibit the growth and proliferation of pathogenic microorganisms or cancer cells by interfering with dna replication and transcription .
Direcciones Futuras
Given their wide range of biological activities, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and testing their biological activities.
Propiedades
IUPAC Name |
ethyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-3-24-16(23)11-22-18-12(2)7-6-8-13(18)17-19(22)21-15-10-5-4-9-14(15)20-17/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKJRVBECZEIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)

![8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)
![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2583832.png)
![N-benzo[g][1,3]benzothiazol-2-ylbenzamide](/img/structure/B2583833.png)

![2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxamide](/img/structure/B2583838.png)


![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2583843.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2583846.png)
